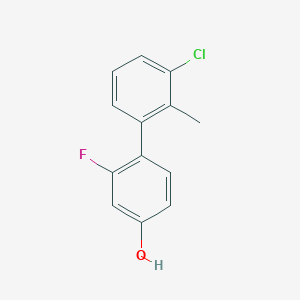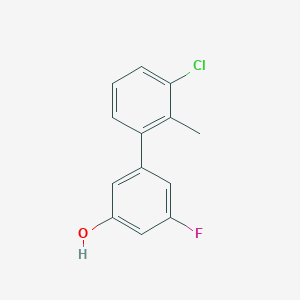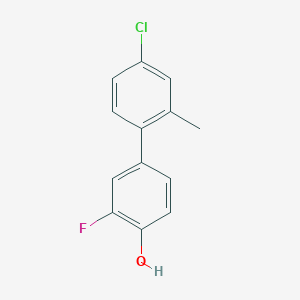
5-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95% (hereafter referred to as 5-CMP-3-FP) is a synthetic compound with a variety of applications in the pharmaceutical, chemical, and industrial fields. It is a derivative of phenol, and its structure consists of a phenol ring with a chlorine and methyl substituent at the 3-position, and a fluorine substituent at the 5-position. 5-CMP-3-FP is a white to off-white crystalline solid with a melting point of 154-156°C. It is soluble in ethanol, methanol, and acetone, and is insoluble in water.
Wirkmechanismus
The mechanism of action of 5-CMP-3-FP is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules. These reactive intermediates can be formed through the oxidation of the methyl substituent or the fluorine substituent, or through the formation of a carbocation intermediate during the reaction of the compound with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-3-FP are not well understood, but it is believed to have some activity as an antioxidant and anti-inflammatory agent. It is also believed to have some activity as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
5-CMP-3-FP has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it suitable for use in a wide range of experiments. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is also susceptible to oxidation and hydrolysis, and can react with other molecules, making it necessary to take precautions when handling the compound.
Zukünftige Richtungen
The potential applications of 5-CMP-3-FP are numerous, and there are many avenues for further research. One potential area of research is the development of new synthetic methods for the production of 5-CMP-3-FP and other related compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications in the pharmaceutical and chemical industries. Finally, further research into the mechanism of action of 5-CMP-3-FP could lead to a better understanding of its potential uses.
Synthesemethoden
5-CMP-3-FP can be synthesized using a variety of methods. One method is the reaction of 3-chloro-5-methylphenol with fluorobenzene in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds with the formation of a carbocation intermediate, which is then attacked by the fluorobenzene to form the desired product. This method is simple and cost-effective, and is suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-CMP-3-FP has been used in a number of scientific research applications. It has been used as an intermediate in the synthesis of polyfunctionalized cyclopentenones, which are useful in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a starting material in the synthesis of polyfunctionalized derivatives of oxazoles and thiazoles, which are useful in the synthesis of herbicides and pesticides.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-9(4-11(14)3-8)10-5-12(15)7-13(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJINEHMTQHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684317 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-48-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














